1-(4-methylphenyl)-5-oxo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}pyrrolidine-3-carboxamide
Description
1-(4-Methylphenyl)-5-oxo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}pyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative characterized by a 5-oxopyrrolidine core substituted at the 1-position with a 4-methylphenyl group and at the carboxamide nitrogen with a [4-(thiophen-2-yl)oxan-4-yl]methyl moiety.
Properties
IUPAC Name |
1-(4-methylphenyl)-5-oxo-N-[(4-thiophen-2-yloxan-4-yl)methyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-16-4-6-18(7-5-16)24-14-17(13-20(24)25)21(26)23-15-22(8-10-27-11-9-22)19-3-2-12-28-19/h2-7,12,17H,8-11,13-15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOGKVJCCDOOJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3(CCOCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-(4-methylphenyl)-5-oxo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}pyrrolidine-3-carboxamide” typically involves multi-step organic reactions. A possible synthetic route could include:
- Formation of the pyrrolidine ring through a cyclization reaction.
- Introduction of the thiophene group via a coupling reaction.
- Attachment of the tetrahydropyran moiety through a nucleophilic substitution.
- Final amide formation by reacting the intermediate with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and pyrrolidine rings.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its therapeutic potential, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it could find applications in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Alternatively, it could interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound belongs to a broader class of 5-oxopyrrolidine-3-carboxamides, which are modified at the 1-position (pyrrolidine ring) and the carboxamide nitrogen. Key structural analogs include:
Key Structural Differences:
- R1 Substituents: The 4-methylphenyl group (target) vs. 4-fluorophenyl () or functionalized aryl ethers (). Methyl groups enhance lipophilicity compared to halogens.
- R2 Substituents: The [4-(thiophen-2-yl)oxan-4-yl]methyl group (target) introduces a sulfur-containing heterocycle and a tetrahydropyran ring, which may improve metabolic stability and π-π stacking interactions compared to pyridinyl () or benzyl () groups.
Physicochemical Properties
- Lipophilicity: The thiophene and tetrahydropyran moieties in the target compound likely increase logP compared to analogs with polar substituents (e.g., 4-methoxybenzyl in ).
- Solubility: The oxan ring may enhance aqueous solubility relative to fully aromatic substituents (e.g., 1-phenylethyl in ).
Hypothetical Pharmacological Implications
While biological data are absent in the evidence, structural trends suggest:
- Thiophene Influence: The thiophene moiety (electron-rich sulfur atom) could enhance binding to targets requiring aromatic or hydrophobic interactions, such as enzyme active sites or receptors .
- Tetrahydropyran vs. Piperidine/Pyridine: The oxan ring’s conformational rigidity might improve target selectivity compared to flexible piperidine () or planar pyridine () substituents.
- Fluorine vs. Methyl: Fluorine in analogs () may improve membrane permeability but reduce metabolic stability compared to the methyl group in the target compound.
Limitations and Contradictions
- Data Gaps: Exact physicochemical and biological data for the target compound are unavailable in the evidence, requiring inference from structural analogs.
- Contradictions: highlights a bromophenyl-piperidine analog with higher molecular weight (498.42 g/mol), suggesting that bulky substituents significantly alter properties compared to the target compound .
Q & A
How can researchers optimize the synthesis of 1-(4-methylphenyl)-5-oxo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}pyrrolidine-3-carboxamide to improve yield and purity?
Basic Research Focus : Synthesis methodology refinement.
Methodological Answer :
- Multi-Step Route : The compound’s structural complexity (pyrrolidine, carboxamide, and thiophene-oxane moieties) requires sequential reactions. Start with the pyrrolidine core, followed by introducing the 4-methylphenyl group via alkylation or coupling reactions. The oxane-thiophene unit can be synthesized separately and conjugated using reductive amination or nucleophilic substitution .
- Condition Optimization : Use polar aprotic solvents (e.g., DMF or THF) for carboxamide bond formation. Monitor intermediates via TLC and confirm purity via HPLC (>95% threshold). Adjust temperature (60–80°C) and catalyst loading (e.g., Pd/C for coupling reactions) to suppress side products .
- Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization in ethanol/water mixtures .
What analytical techniques are critical for resolving structural ambiguities in this compound?
Advanced Research Focus : Structural validation and data contradiction analysis.
Methodological Answer :
- X-ray Crystallography : Resolve stereochemistry of the pyrrolidine ring and oxane-thiophene linkage. Single-crystal diffraction (e.g., Mo-Kα radiation) provides bond angles and torsional strain data .
- NMR Spectroscopy : Use ¹H-¹³C HMBC to confirm carboxamide connectivity and NOESY to determine spatial proximity of the 4-methylphenyl group .
- Mass Spectrometry : High-resolution LC-MS (ESI+) identifies isotopic patterns and rules out impurities. Match experimental m/z with theoretical values (e.g., C₂₄H₂₅N₂O₃S: calc. 433.16) .
How can structure-activity relationship (SAR) studies be designed for this compound’s potential biological activity?
Advanced Research Focus : Mechanistic exploration and SAR.
Methodological Answer :
- Scaffold Modification : Synthesize analogs by replacing the thiophene-oxane group with other heterocycles (e.g., furan or pyridine) to assess binding affinity changes .
- Functional Assays : Test inhibition of enzymes (e.g., kinases or proteases) using fluorescence polarization or SPR-based binding assays . Compare IC₅₀ values across analogs .
- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR). Validate predictions with mutagenesis studies .
What strategies address low solubility of this compound in aqueous media for in vitro assays?
Basic Research Focus : Formulation optimization.
Methodological Answer :
- Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% final concentration) and dilute with PBS containing cyclodextrins (e.g., HP-β-CD) to enhance solubility .
- Micellar Encapsulation : Use non-ionic surfactants (e.g., Poloxamer 407) to create nanomicelles. Characterize via dynamic light scattering (DLS) for size (<100 nm) and stability .
How should researchers resolve contradictions in biological activity data across different assay platforms?
Advanced Research Focus : Data validation and reproducibility.
Methodological Answer :
- Cross-Platform Validation : Replicate assays in orthogonal systems (e.g., cell-free enzymatic vs. cell-based viability assays). For cytotoxicity, compare MTT and ATP-luciferase results .
- Meta-Analysis : Use Prism or R to perform statistical outlier detection (Grubbs’ test) and assess batch effects (e.g., serum lot variations) .
What synthetic strategies mitigate regioselectivity challenges during carboxamide formation?
Advanced Research Focus : Reaction mechanism optimization.
Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the pyrrolidine nitrogen) to steer coupling reactions to the desired position .
- Catalytic Control : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for precise aryl-thiophene conjugation. Monitor regioselectivity via in situ IR .
How can computational modeling predict metabolic stability of this compound?
Advanced Research Focus : ADME profiling.
Methodological Answer :
- In Silico Tools : Run CYP450 isoform interaction predictions using StarDrop or Schrödinger . Prioritize lab validation for high-risk metabolites (e.g., hydroxylation at the 4-methylphenyl group) .
- Microsomal Assays : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS .
What crystallographic parameters indicate conformational stability of the thiophene-oxane moiety?
Advanced Research Focus : Structural dynamics.
Methodological Answer :
- Torsion Angles : Measure C-S-C-C dihedral angles via XRD. Values >150° suggest planar stability, while <120° indicate strain .
- Thermal Ellipsoids : Analyze anisotropic displacement parameters (ADPs) to assess vibrational flexibility of the oxane ring .
How can researchers evaluate the compound’s potential for off-target interactions?
Advanced Research Focus : Selectivity profiling.
Methodological Answer :
- Kinome-Wide Screening : Use KinomeScan to test inhibition of 468 kinases at 1 µM. Flag hits with >50% inhibition .
- Proteome Mining : Apply thermal shift assays (TSA) to identify unintended protein targets .
What are best practices for long-term storage to prevent degradation?
Basic Research Focus : Stability studies.
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
